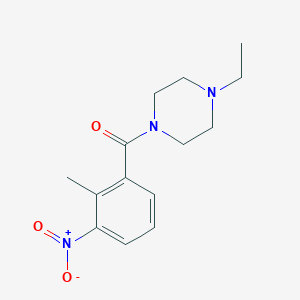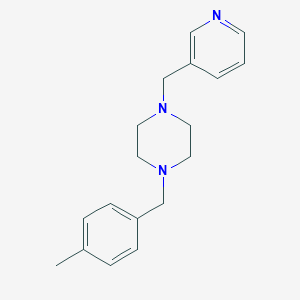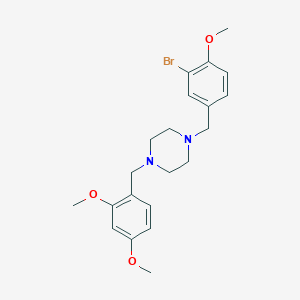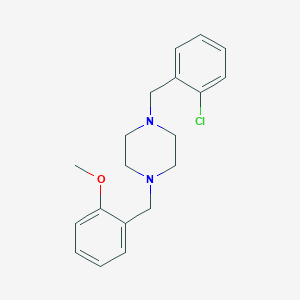
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzoyl group that is further substituted with a nitro and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of (4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE typically involves the reaction of 1-ethylpiperazine with 3-nitro-2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism by which (4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The piperazine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in research focused on understanding molecular mechanisms and developing new therapeutic agents .
類似化合物との比較
(4-ETHYLPIPERAZINO)(2-METHYL-3-NITROPHENYL)METHANONE can be compared with similar compounds such as:
1-Ethyl-4-{3-nitrobenzoyl}piperazine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Ethyl-4-{2-methylbenzoyl}piperazine:
1-Ethyl-4-{3-nitro-2-methylphenyl}piperazine: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .
特性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32g/mol |
IUPAC名 |
(4-ethylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-7-9-16(10-8-15)14(18)12-5-4-6-13(11(12)2)17(19)20/h4-6H,3,7-10H2,1-2H3 |
InChIキー |
JGTPDLWGLKDLDG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
正規SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B442366.png)
![1-(Furan-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442370.png)

![1-(1-Naphthylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B442374.png)
![1-(2,4-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442376.png)

![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B442378.png)


![10-hexanoyl-11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442383.png)



